N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S2/c16-11-4-1-3-10(9-11)13(20)7-8-17-24(21,22)14-6-2-5-12-15(14)19-23-18-12/h1-6,9,13,17,20H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXKAFNWWGQNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=CC3=NSN=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple stepsThe chlorophenyl-hydroxypropyl side chain is then attached through a series of reactions involving halogenation and hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or the benzothiadiazole core.
Substitution: Halogenation and other substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Benzothiadiazole-Sulfonamide Moieties
Several benzothiadiazole-sulfonamide derivatives share structural similarities with the target compound:
Key Observations :
- The substitution at the propyl chain (e.g., piperazinyl-pyridinyl vs.
- Aminoethyl substituents may enhance solubility but reduce membrane permeability compared to aromatic groups .
Thiazolidine and Benzothiadiazole Derivatives with Anti-Inflammatory Activity
Compounds with thiazolidine or benzothiadiazole cores have shown nitric oxide (NO) and inducible nitric oxide synthase (iNOS) inhibitory activity, a key anti-inflammatory mechanism:
Key Observations :
Sulfonamide Derivatives with Chlorophenyl Substituents
Chlorophenyl-substituted sulfonamides are common in medicinal chemistry due to their pharmacokinetic and pharmacodynamic properties:
Key Observations :
Phenothiazine-Based Analogues
Phenothiazine derivatives with chlorophenyl groups exhibit diverse pharmacological profiles:
Key Observations :
- The azetidinecarboxamide group introduces conformational constraints absent in the target compound .
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of modulating various biological pathways. This article reviews the compound's biological activity based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiadiazole core linked to a sulfonamide group and a chlorophenyl moiety. This unique arrangement contributes to its biological activity. The molecular formula can be represented as follows:
- Molecular Formula : C₁₄H₁₅ClN₂O₃S
- Molecular Weight : 320.80 g/mol
Research indicates that compounds similar to N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides are known to inhibit specific enzymes involved in cellular processes. For instance, sulfonamides have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems and providing therapeutic effects for CNS disorders .
- Anti-inflammatory Properties : Some studies suggest that benzothiadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
In Vitro Studies
In vitro studies have demonstrated that N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide exhibits significant inhibitory effects on various cancer cell lines. For example:
- Cell Line Testing : The compound showed IC50 values in the micromolar range against several tumor cell lines, indicating its potential as an anticancer agent.
Case Studies
- Neuroprotective Effects : A study evaluating the neuroprotective effects of similar benzothiadiazole derivatives found that they could reduce neuronal apoptosis induced by oxidative stress . This suggests potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Research has indicated that sulfonamide compounds can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific activity of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide against various pathogens remains to be fully explored but is promising based on structural similarities with known antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Synthesis and Purification Methodologies
Basic Question: What are the common synthetic routes for preparing N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide, and what intermediates are critical for structural fidelity? Methodological Answer: The synthesis typically involves multi-step reactions:
Core Benzothiadiazole Formation: Reacting 2,1,3-benzothiadiazole-4-sulfonyl chloride with a hydroxylpropyl intermediate under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide bond.
Chlorophenyl-Hydroxypropyl Intermediate: Prepared via nucleophilic substitution of 3-chlorophenyl Grignard reagents with epoxide precursors, followed by hydroxyl protection/deprotection cycles .
Final Coupling: Amide bond formation between intermediates using carbodiimide coupling agents (e.g., EDC/HOBt) in THF or DMF.
Critical Intermediates:
- 3-(3-Chlorophenyl)-3-hydroxypropylamine : Requires strict control of stereochemistry to avoid racemization.
- Benzothiadiazole-sulfonyl chloride : Purity (>98%) is essential to minimize side reactions .
Advanced Question: How can researchers optimize reaction yields when encountering low purity in the final product due to competing sulfonamide side reactions? Methodological Answer:
- Reaction Monitoring: Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and adjust stoichiometry .
- Competitive Byproduct Mitigation: Introduce bulky bases (e.g., DIPEA) to suppress N-sulfonation at undesired positions.
- Crystallization Optimization: Employ mixed-solvent systems (e.g., ethyl acetate/hexane) to selectively crystallize the target compound .
Structural Characterization and Spectral Analysis
Basic Question: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound? Methodological Answer:
- 1H/13C NMR: Key for verifying the hydroxypropyl chain (δ 3.5–4.2 ppm for -CH(OH)-) and benzothiadiazole aromatic protons (δ 7.8–8.5 ppm) .
- X-ray Crystallography: Resolves stereochemistry at the hydroxypropyl group and confirms sulfonamide bond geometry (bond lengths: S-N ~1.63 Å; S-O ~1.43 Å) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion for C15H14ClN3O3S2).
Advanced Question: How should researchers address ambiguous NOE correlations in NMR spectra when determining the spatial orientation of the chlorophenyl group? Methodological Answer:
- Variable-Temperature NMR: Conduct experiments at 243–298 K to reduce conformational mobility and enhance NOE signals.
- DFT Calculations: Compare experimental NOEs with computational models (e.g., Gaussian 16, B3LYP/6-31G*) to validate spatial arrangements .
- Isotopic Labeling: Use deuterated analogs to isolate specific proton-proton interactions.
Biological Activity and Pharmacological Profiling
Basic Question: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? Methodological Answer:
- Enzyme Inhibition Assays: Target cysteine proteases (e.g., cathepsin B) using fluorogenic substrates (e.g., Z-FR-AMC) to measure IC50 values .
- Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cells to assess viability at 1–100 µM concentrations .
- Solubility Testing: Perform shake-flask experiments in PBS (pH 7.4) to determine aqueous solubility, critical for bioavailability .
Advanced Question: How can researchers resolve contradictions between in vitro potency and in vivo efficacy in rodent models? Methodological Answer:
- Metabolic Stability Analysis: Use liver microsomes (human/rat) to identify rapid Phase I/II metabolism (e.g., hydroxylation at the chlorophenyl group) .
- Pharmacokinetic Modeling: Apply compartmental models to correlate dosing regimens with plasma concentrations. Adjust formulations (e.g., PEGylation) to enhance half-life .
- Target Engagement Studies: Utilize PET tracers or fluorescent probes to verify target binding in vivo .
Computational and Structure-Activity Relationship (SAR) Studies
Basic Question: Which computational tools are suitable for predicting the binding affinity of this compound to cysteine proteases? Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with protease active sites (e.g., S2 pocket for chlorophenyl binding) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of sulfonamide-protein hydrogen bonds.
- QSAR Models: Train models on datasets of benzothiadiazole derivatives using descriptors like logP, polar surface area, and H-bond donors .
Advanced Question: How can researchers refine SAR models when substituent modifications (e.g., replacing Cl with F) yield non-linear activity trends? Methodological Answer:
- Free Energy Perturbation (FEP): Calculate relative binding free energies for halogen substitutions to identify enthalpic/entropic trade-offs.
- Hydrogen-Bond Network Analysis: Map interactions using PLIP or LigPlot+ to explain outliers (e.g., fluorine’s electronegativity vs. steric effects) .
Contradictory Data Resolution in Spectral and Bioassay Results
Basic Question: What steps should be taken if LC-MS data indicates a molecular ion peak inconsistent with the expected mass? Methodological Answer:
- Ionization Artifact Check: Test alternative ionization methods (e.g., ESI vs. APCI) to rule out adduct formation.
- Synthetic Route Audit: Verify stoichiometry in sulfonylation steps; trace unreacted benzothiadiazole-sulfonyl chloride via TLC .
Advanced Question: How can researchers reconcile discrepancies between crystallographic data (showing planar sulfonamide) and computational models (predicting non-planar geometry)? Methodological Answer:
- Periodic Boundary Conditions: Re-run DFT calculations with crystal lattice parameters to account for packing forces.
- Hirshfeld Surface Analysis: Compare experimental (X-ray) and theoretical electron densities to identify intermolecular interactions distorting geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
